8-{[2-(beta-Alanylamino)ethyl]amino}adenosine 5'-(dihydrogen phosphate)
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Overview
Description
8-{[2-(beta-Alanylamino)ethyl]amino}adenosine 5’-(dihydrogen phosphate) is a complex organic compound that belongs to the class of nucleotides This compound is characterized by the presence of a phosphate group, a ribose sugar, and a nucleobase adenine It is an ester of phosphoric acid and the nucleoside adenosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(beta-Alanylamino)ethyl]amino}adenosine 5’-(dihydrogen phosphate) typically involves multiple steps, starting from the basic building blocks of adenine, ribose, and phosphate groups. The process often includes the protection of functional groups, selective activation of specific sites, and coupling reactions to form the desired compound. Common reagents used in these reactions include phosphorylating agents, protecting groups like silyl ethers, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(beta-Alanylamino)ethyl]amino}adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-{[2-(beta-Alanylamino)ethyl]amino}adenosine 5’-(dihydrogen phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, including signal transduction and energy transfer.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of 8-{[2-(beta-Alanylamino)ethyl]amino}adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing cellular energy metabolism and signal transduction. It may also interact with receptors and other proteins, modulating their activity and affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide with a similar structure but lacking the beta-alanylaminoethyl group.
Adenosine diphosphate (ADP): Contains two phosphate groups and plays a key role in cellular energy transfer.
Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Uniqueness
8-{[2-(beta-Alanylamino)ethyl]amino}adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the beta-alanylaminoethyl group, which may confer specific biochemical properties and interactions not observed in other similar compounds. This structural difference can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
62209-03-4 |
---|---|
Molecular Formula |
C15H25N8O8P |
Molecular Weight |
476.38 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-amino-8-[2-(3-aminopropanoylamino)ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H25N8O8P/c16-2-1-8(24)18-3-4-19-15-22-9-12(17)20-6-21-13(9)23(15)14-11(26)10(25)7(31-14)5-30-32(27,28)29/h6-7,10-11,14,25-26H,1-5,16H2,(H,18,24)(H,19,22)(H2,17,20,21)(H2,27,28,29)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
XICLRVKNFJEYEF-FRJWGUMJSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCNC(=O)CCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCNC(=O)CCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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